molecular formula C9H12O3 B2446561 Methyl 4-oxospiro[2.4]heptane-5-carboxylate CAS No. 1213265-80-5

Methyl 4-oxospiro[2.4]heptane-5-carboxylate

Cat. No. B2446561
CAS RN: 1213265-80-5
M. Wt: 168.192
InChI Key: PQXIZTYFOUNDPO-UHFFFAOYSA-N
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Description

“Methyl 4-oxospiro[2.4]heptane-5-carboxylate” is a chemical compound with the CAS Number: 1213265-80-5 . It has a molecular weight of 168.19 and its IUPAC name is methyl 4-oxospiro[2.4]heptane-5-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-oxospiro[2.4]heptane-5-carboxylate” is 1S/C9H12O3/c1-12-8(11)6-2-3-9(4-5-9)7(6)10/h6H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Regioselective Cycloaddition

The regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate results in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, illustrating a method for synthesizing spirocyclic compounds with potential utility in various chemical syntheses (Molchanov & Tran, 2013).

Palladium-Catalyzed Synthesis

A palladium-catalyzed decarboxylative cyclopropanation has been developed to synthesize 4-oxaspiro[2.4]heptanes with high selectivity, demonstrating the versatility of palladium catalysis in synthesizing spirocyclic frameworks (Shintani, Ito, & Hayashi, 2012).

Biological Evaluations

The design, synthesis, and evaluation of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have shown potent antibacterial activity against respiratory pathogens, highlighting the potential therapeutic applications of spirocyclic compounds in treating respiratory infections (Odagiri et al., 2013).

Reductive Cleavage and Transformations

The treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols, which then cyclize to yield bi- or tricyclic lactams or lactones. This demonstrates the chemical versatility of spirocyclic compounds in organic synthesis (Molchanov et al., 2016).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 7-oxospiro[2.4]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)6-2-3-9(4-5-9)7(6)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXIZTYFOUNDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxospiro[2.4]heptane-5-carboxylate

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